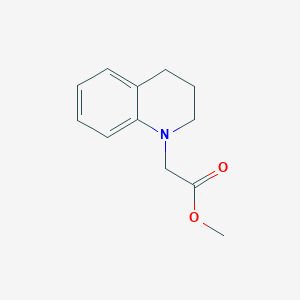

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHSQPHGNLFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623400 | |

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-54-9 | |

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Experimental Procedure

3,4-Dihydroquinoline (10 mmol) and TEA (12 mmol) are dissolved in DCM (30 mL). Methyl 2-chloroacetate (12 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6–8 hours. The organic layer is washed with water (3 × 20 mL), dried over Na₂SO₄, and concentrated. Column chromatography (ethyl acetate/petroleum ether) yields the pure ester.

Advantages:

-

Mild conditions (room temperature)

-

Shorter reaction time (6–8 hours)

Comparative Data:

| Parameter | Method 1 (DMF/K₂CO₃) | Method 2 (DCM/TEA) |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Solvent Polarity | High | Moderate |

| Estimated Yield | 75–85% | 80–90% |

| Purification Complexity | Recrystallization | Column Chromatography |

Two-Step Synthesis via Acid Intermediate

For laboratories prioritizing scalability, synthesizing the free acid followed by esterification offers flexibility.

Synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)acetic Acid

3,4-Dihydroquinoline (10 mmol) reacts with chloroacetic acid (12 mmol) in refluxing ethanol for 8 hours. After cooling, the mixture is neutralized with NaOH, and the sodium salt is extracted into water. Acidification with HCl precipitates the crude acid, which is recrystallized from ethanol.

Esterification with Methanol

The acid (10 mmol) is refluxed with methanol (30 mL) and catalytic H₂SO₄ (0.5 mL) for 4 hours. Solvent removal and recrystallization from ethanol yield the methyl ester.

Yield Breakdown:

-

Acid synthesis: 70–75%

-

Esterification: 90–95%

-

Overall yield: 63–71%

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) under reversed-phase conditions (C18 column, 70:30 H₂O/acetonitrile) shows ≥98% purity for Method 2.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Key Reaction:

Substrate : 6-Bromo-3,4-dihydroquinolin-2(1H)-one

Reagents : Sodium hydride (NaH), methyl bromoacetate

Conditions : Anhydrous DMF, room temperature, inert atmosphere

Yield : ~72%

| Step | Details |

|---|---|

| Base activation | NaH deprotonates the NH group of dihydroquinolinone. |

| Nucleophilic attack | Methyl bromoacetate reacts with the activated nitrogen. |

| Workup | Quenching with methanol, extraction with ethyl acetate, purification. |

This method is scalable and avoids harsh conditions, making it suitable for sensitive substrates.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives, enabling further derivatization.

Hydrolysis Reaction:

Substrate : Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Reagents : NaOH (aqueous), ethanol

Conditions : Room temperature, 10 hours

Product : 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid

Yield : 91%

Applications :

-

The carboxylic acid intermediate is used to synthesize amides via coupling agents like DCC .

-

Example: Reaction with β-naphthylethylenediamine yields bioactive amides (63–81% yields) .

Palladium-Catalyzed Coupling Reactions

The dihydroquinoline core participates in cross-coupling reactions to introduce substituents.

Heck–Matsuda Coupling:

Substrate : 2-Nitroanilines (precursor to dihydroquinoline derivatives)

Reagents : Aryl diazonium salts, acrylates, Pd catalyst

Conditions : Diazotization followed by coupling at 60°C

Yield : 56–87%

| Step | Outcome |

|---|---|

| Diazotization | Generates reactive aryl diazonium species. |

| Coupling | Introduces acrylate groups at the ortho position. |

| Reduction/Cyclization | Forms 3,4-dihydroquinolin-2-ones. |

This tandem process enables the synthesis of complex scaffolds in one pot .

Nucleophilic Substitution at the Dihydroquinoline Nitrogen

The NH group in 3,4-dihydroquinolin-2(1H)-one undergoes alkylation or acylation.

Acylation Example:

Substrate : 3,4-Dihydroquinolin-2(1H)-one

Reagents : Picolinoyl chloride, triethylamine

Conditions : CHCl₃, room temperature

Product : 1-Picolinoyl derivatives

Yield : 75%

Mechanism :

-

Deprotonation of NH by a base.

-

Nucleophilic attack on the acyl chloride.

Radical Tandem Cyclization

Under metal-free conditions, radical cyclization forms 3,4-disubstituted dihydroquinolin-2-ones.

Substrate : N-Methyl-N-phenylcinnamamide

Reagents : Pentane-2,4-dione, K₂S₂O₈

Conditions : Aqueous CH₃CN, 100°C

Yield : 51–65%

This method avoids metal contamination, making it ideal for pharmaceutical applications .

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| Alkylation | NaH/DMF, rt | 72% | |

| Ester hydrolysis | NaOH/EtOH, rt | 91% | |

| Heck–Matsuda coupling | Pd catalyst, 60°C | 56–87% | |

| Radical cyclization | K₂S₂O₈, 100°C | 51–65% |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate exhibits significant biological activities. Notable applications include:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Antitumor Properties : Preliminary studies suggest potential activity against cancer cell lines.

- Anti-inflammatory Effects : Research into quinoline derivatives indicates possible anti-inflammatory actions.

Applications in Medicinal Chemistry

- Drug Development : The unique structural features of this compound make it a candidate for drug design focused on specific biological pathways.

- Enzyme Inhibition Studies : Investigations into its interactions with biological targets can provide insights into its mechanism of action.

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems is crucial for its development as a therapeutic agent.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting potential use in antibiotic development.

- Cancer Research : Research focused on the antitumor effects showed that this compound could induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of quinoline-based esters allows for meaningful comparisons with Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. Below is an analysis of key analogues:

Structural Modifications on the Quinoline Core

- Ethyl 2-((R)-4-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-6-benzyl-3,4-dihydroquinolin-1(2H)-yl)acetate (4l): This compound () shares the 3,4-dihydroquinoline backbone but incorporates a benzyl group, an amino acid side chain, and an ethyl ester. These modifications enhance its binding affinity to μ-opioid receptors (MOR), highlighting the role of bulky substituents in biological targeting. In contrast, the simpler methyl ester in the parent compound lacks such pharmacophoric groups, limiting its direct therapeutic applicability .

- Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate: This analogue () replaces the 3,4-dihydroquinoline with a 1,2-dihydroquinoline ring containing a ketone (2-oxo) and hydroxyl group. The presence of intermolecular hydrogen bonds (O2—H2O⋯O1i, D⋯A = 2.6456 Å) stabilizes its crystal structure, a feature absent in the parent compound. This structural difference correlates with enhanced biological activity, as noted in Ukrainets et al. (2010) .

Ester Group Variations

- tert-Butyl 2-(7-hydroxy-3,4-dihydroquinolin-1(2H)-yl)acetate: The tert-butyl ester () introduces steric bulk, reducing hydrolysis susceptibility compared to the methyl ester. This property is advantageous in prodrug design, where controlled release is desired. However, the tert-butyl group increases molecular weight (MW = 265.3 g/mol vs. 219.24 g/mol for the parent compound) and may reduce aqueous solubility .

- Ethyl 2-(1H-indol-2-yl)acetate: Replacing the dihydroquinoline with an indole ring () shifts electronic properties due to indole’s electron-rich nature. This compound exhibits a similarity score of 0.86 to the parent structure but demonstrates divergent reactivity in conjugation reactions, underscoring the impact of heterocycle choice on chemical behavior .

Functional Group Additions

- Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate: Bromination at the 6-position () introduces a halogen for further functionalization (e.g., cross-coupling reactions). The bromo-substituted derivative has a higher density (1.4 g/cm³) and boiling point (495.9°C) than the parent compound, reflecting increased molecular complexity .

Key Research Findings

- Biological Activity: Compounds with hydroxyl or ketone groups on the quinoline ring (e.g., ) exhibit higher bioactivity, likely due to improved hydrogen-bonding interactions with biological targets .

- Synthetic Utility : Halogenated or tert-butyl derivatives () serve as versatile intermediates for further functionalization, enabling access to complex drug candidates .

- Physical Properties : Steric bulk from tert-butyl groups reduces hydrolysis but may necessitate formulation adjustments for solubility .

Actividad Biológica

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a dihydroquinoline scaffold, which is known for its significant medicinal properties. The compound's structure can be summarized as follows:

- Molecular Formula : C12H13N

- CAS Number : 1355194-29-4

The presence of the methyl ester group contributes to its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, the compound has shown significant cytotoxicity against A549 lung cancer cells and MDA-MB-231 breast cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 ± 1.5 |

| MDA-MB-231 (Breast Cancer) | 15 ± 2.0 |

| HCT-116 (Colon Cancer) | 20 ± 3.0 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

A significant study published in Pharmaceutical Biology highlighted the compound's potential as a dual-action agent against both microbial infections and cancer. The research involved in vitro testing where the compound was administered at varying concentrations to assess its efficacy:

- Study Design : A549 cells were treated with different concentrations of this compound for 24 hours.

- Results : The study found a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.

Another investigation focused on the anti-inflammatory properties, where macrophages were treated with the compound prior to stimulation with lipopolysaccharides (LPS). The results indicated a significant reduction in cytokine release compared to untreated controls.

Q & A

Q. What are the common synthetic routes for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate?

A widely employed method involves alkylation of 3,4-dihydroquinoline derivatives with methyl chloroacetate under basic conditions. For example, K₂CO₃ in a DMF/acetone solvent mixture promotes N-alkylation to yield the target compound as the major product, with minor O-regioisomer formation (e.g., ~10% yield) . Optimization of solvent polarity and base strength is critical to suppress competing O-alkylation. Reaction monitoring via TLC or HPLC is recommended to assess regioselectivity.

Q. How is the structure of this compound confirmed in research settings?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify key resonances (e.g., methyl ester at δ ~3.6 ppm, dihydroquinoline protons at δ ~1.8–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : Crystal structure analysis (e.g., monoclinic C2/c space group, unit cell parameters: a = 21.608 Å, b = 9.215 Å) provides unambiguous conformation .

Q. What safety precautions are recommended for handling this compound?

While no acute toxicity is reported, standard precautions include:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Disposal : Classify as special waste and engage licensed disposal services .

Advanced Research Questions

Q. What challenges arise in the purification of this compound and its derivatives?

Key challenges include:

- Regioisomer Separation : O-Alkylated byproducts (e.g., from competing nucleophilic sites) require silica gel chromatography or recrystallization .

- Polarity Differences : Utilize gradient elution (hexane/ethyl acetate) to resolve ester derivatives.

- Stability : Monitor for hydrolysis under acidic/basic conditions; store at -20°C in anhydrous environments .

Q. How do reaction conditions influence regioselectivity in N- vs. O-alkylation?

Regioselectivity is governed by:

- Solvent Polarity : Polar aprotic solvents (DMF, acetone) favor N-alkylation due to enhanced nucleophilicity at nitrogen .

- Base Strength : Mild bases (K₂CO₃) minimize side reactions, while stronger bases (NaH) may promote O-alkylation.

- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamic N-substitution.

Q. What analytical methods resolve discrepancies in reported synthetic yields?

- HPLC-PDA : Quantify regioisomer ratios using reverse-phase columns (C18) with UV detection at 254 nm.

- Reaction Profiling : Time-course studies identify optimal reaction duration to maximize yield .

- Reproducibility Tests : Validate protocols across multiple batches to isolate operator/environmental variables.

Q. How do stereoelectronic properties influence the compound’s reactivity in further transformations?

- Conformational Rigidity : The dihydroquinoline ring’s puckered conformation (observed in crystal structures) may sterically hinder electrophilic attacks at the nitrogen .

- Ester Reactivity : The methyl ester group facilitates hydrolysis to carboxylic acids under basic conditions, enabling conjugation with bioactive molecules (e.g., amino acid coupling via azide intermediates) .

Q. What strategies stabilize this compound during long-term storage?

- Desiccants : Use molecular sieves or silica gel to prevent moisture ingress.

- Inert Atmosphere : Store under argon or nitrogen to avoid oxidation.

- Derivatization : Convert to tert-butyl esters (e.g., tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate) for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.